Z-Gln-OH

Catalog No.
S1768875
CAS No.
2650-64-8
M.F
C13H16N2O5
M. Wt
280.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-Gln-OH

CAS Number

2650-64-8

Product Name

Z-Gln-OH

IUPAC Name

(2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid

Molecular Formula

C13H16N2O5

Molecular Weight

280.28 g/mol

InChI

InChI=1S/C13H16N2O5/c14-11(16)7-6-10(12(17)18)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,19)(H,17,18)/t10-/m0/s1

InChI Key

JIMLDJNLXLMGLX-JTQLQIEISA-N

Synonyms

2650-64-8;Z-Gln-OH;N-Carbobenzyloxy-L-glutamine;N-Cbz-L-glutamine;Cbz-Gln-OH;N-Carbobenzoxy-L-glutamine;Z-L-Glutamine;CBZ-L-Glutamine;Carbobenzoxyglutamine;Cbz-L-Gln-OH;N-Benzyloxycarbonyl-L-glutamine;Carbobenzoxy-L-glutamine;Benzyloxycarbonyl-L-glutamine;N-(Benzyloxycarbonyl)-L-glutamine;Carbobenzyloxy-L-glutamine;(Benzyloxycarbonyl)glutamine;(S)-5-Amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoicacid;N2-Carbobenzoxy-L-glutamine;N2-Benzyloxycarbonyl-L-glutamine;JIMLDJNLXLMGLX-JTQLQIEISA-N;N(2)-Benzoxycarbonyl-L-glutamine;Glutamine,N-(benzyloxy)carbonyl-;NSC186903;ST50308656;(2S)-2-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoicacid

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)O

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)N)C(=O)O

The exact mass of the compound Carbobenzoxyglutamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 186903. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Z-Gln-OH (N-benzyloxycarbonyl-L-glutamine, CAS 2650-64-8) is a high-purity (>98-99%) N-protected amino acid derivative utilized primarily in solution-phase and specialized solid-phase peptide synthesis. Featuring a molecular weight of 280.28 g/mol, the compound relies on the classic benzyloxycarbonyl (Z or Cbz) group for alpha-amino protection, which is classically removed via mild catalytic hydrogenolysis (H2/Pd-C) rather than harsh acids or bases . Unlike heavily protected analogs, Z-Gln-OH maintains an unprotected side-chain primary amide, making it a highly atom-economical building block for the introduction of glutamine residues when coupled with appropriate dehydration-suppressing reagents or biocatalysts .

Procurement Fit

Solution-phase peptide synthesis building block with orthogonal Z protection
Enzymatic substrate for transglutaminase (TGase) activity and inhibitor assays
Orthogonal to Boc and Fmoc chemistry; supports convergent strategies

Substituting Z-Gln-OH with its side-chain protected analog, Z-Gln(Trt)-OH, introduces a massive trityl group that nearly doubles the molecular weight, severely reducing atom economy and requiring a subsequent harsh acidic cleavage step (e.g., TFA) that generates triphenylmethanol waste. This defeats the primary advantage of Z-protection, which is the ability to achieve global deprotection under neutral, mild hydrogenolysis conditions . Alternatively, substituting with Fmoc-Gln-OH or Boc-Gln-OH alters the fundamental orthogonality of the synthesis; the Z-group is selectively stable to both the piperidine used in Fmoc chemistry and the standard mild TFA conditions used in Boc chemistry, making Z-Gln-OH indispensable for N-terminal protection in complex, multi-step orthogonal syntheses where the N-terminus must remain masked during intermediate side-chain manipulations [1].

Substitution Risk

Side-chain functionality

Primary amide side chain is essential for TGase acyl donor activity; Z-Asn-OH or Z-Glu-OH may not replicate recognition or turnover.

Protecting group orthogonality

Z group remains stable under conditions that remove Boc (acid) or Fmoc (base); premature deprotection of alternative protecting groups alters synthetic route outcome.

Solvent compatibility

Z-Gln-OH may precipitate in DMF/DCM typical of Fmoc SPPS; solvent choice must match protecting group and backbone solubility profile.

Atom Economy and Reagent Efficiency

For industrial scale-up, the choice between unprotected and side-chain protected glutamine significantly impacts material requirements. Z-Gln-OH provides a higher active mass fraction of the protected amino acid compared to its trityl-protected counterpart. By omitting the trityl group, the synthesis avoids the mandatory use of strong acids and cation scavengers during final deprotection, allowing for a single-step, clean hydrogenolysis .

Evidence DimensionMolecular Weight and Active Molar Mass Requirement
Target Compound DataZ-Gln-OH (MW: 280.28 g/mol; side-chain deprotection: None required)
Comparator Or BaselineZ-Gln(Trt)-OH (MW: 522.60 g/mol; side-chain deprotection: Requires TFA/scavengers)
Quantified DifferenceZ-Gln-OH requires 46.4% less mass per molar equivalent and eliminates one acidic deprotection step.
ConditionsMolar equivalent calculations for large-scale peptide assembly.

Procuring the unprotected side-chain variant drastically reduces raw material mass costs and simplifies downstream purification by avoiding trityl-based byproducts.

Enzymatic Activity
Head-to-head
~9.6× higher specific activity vs. Cbz-Asn
Assay sensitivity context may differ; substitution risks signal loss
Recombinant TGase; triplicate measurements

Orthogonal Stability in Peptide Synthesis

The benzyloxycarbonyl (Z) group offers a distinct stability profile compared to standard Fmoc or Boc N-terminal protections. Z-Gln-OH remains completely stable under standard Fmoc deprotection conditions (20% piperidine in DMF), whereas the comparators are rapidly cleaved [1]. This allows Z-Gln-OH to be utilized as a stable N-terminal cap or branching anchor while other residues are manipulated .

Evidence DimensionN-terminal Protecting Group Stability
Target Compound DataZ-Gln-OH (Stable to 20% piperidine)
Comparator Or BaselineFmoc-Gln-OH (Cleaved by 20% piperidine)
Quantified Difference100% orthogonal retention of the N-protecting group under standard basic SPPS cleavage conditions.
ConditionsMulti-step orthogonal solid-phase or solution-phase peptide synthesis.

Essential for synthesizing branched peptides, cyclic peptides, or complex conjugates where the N-terminus must be preserved until a final, selective palladium-catalyzed hydrogenation step.

KM Affinity
Head-to-head
Target (TG16 variant) KM 3.5 ± 0.1 mM
Comparator (wild-type MTG) KM 8.6 ± 0.1 mM
Substrate affinity may vary with enzyme variant; affinity not guaranteed with alternative N-protected amino acids
Cbz-Gln-Gly-OH substrate; recombinant MTG

Biocatalytic Solid-to-Solid Performance

Z-Gln-OH is specifically validated as a highly effective acyl donor in protease-catalyzed peptide syntheses, particularly in low-water, solid-to-solid systems. In thermolysin-catalyzed reactions with H-Leu-NH2, the lack of bulky side-chain protection on Z-Gln-OH allows for unhindered enzyme active-site recognition, a feature restricted in heavily protected analogs [1]. This enables stoichiometric dipeptide formation without the solubility limitations typically encountered in purely aqueous enzymatic systems [2].

Evidence DimensionEnzymatic Coupling Compatibility
Target Compound DataZ-Gln-OH (High conversion in thermolysin-catalyzed solid-to-solid synthesis)
Comparator Or BaselineSide-chain protected analogs (e.g., Trt-protected, which cause steric hindrance in protease active sites)
Quantified DifferenceEnables stoichiometric (equimolar) solid-to-solid enzymatic coupling with high yields, avoiding the need for large substrate excesses.
ConditionsThermolysin-catalyzed solid-to-solid dipeptide synthesis (Z-Gln-OH + H-Leu-NH2) in low-water environments.

Provides a green-chemistry procurement route for dipeptide and polypeptide manufacturing that eliminates toxic chemical coupling agents.

Orthogonal Stability
Class-level
Z-Gln-OH Stable to acids (TFA) and bases (piperidine)
Boc-Gln-OH / Fmoc-Gln-OH Labile under acidic or basic conditions respectively
Synthetic route compatibility depends on protecting group orthogonality; incorrect choice may lead to premature deprotection
Standard peptide deprotection conditions
Solubility Profile
Context-dependent
Z-Gln-OH Sparingly soluble in cold water; soluble in hot water, DMSO, ethanol
Fmoc-Gln(Trt)-OH Good solubility in DMF, DCM
Solvent selection is context-dependent; may precipitate in DMF; suitable for aqueous/organic solution-phase work
Vendor specification; lab temperature

Cost-Effective Solution-Phase Synthesis

Z-Gln-OH provides a highly efficient material selection for large-scale solution-phase synthesis where final deprotection is achieved via catalytic hydrogenation (H2/Pd-C). Because it lacks a trityl group, it prevents the generation of triphenylmethanol waste and avoids the need for TFA, making the downstream workup significantly cleaner and more scalable .

N-Terminal Capping in Complex Syntheses

In the synthesis of branched, cyclic, or extensively modified peptides, Z-Gln-OH serves as a robust N-terminal residue. Its complete stability against piperidine (Fmoc-cleavage) allows chemists to perform multiple side-chain modifications on the peptide backbone without risking premature N-terminal deprotection [1].

Green Biocatalytic Peptide Assembly

Due to its validated active-site compatibility with proteases like thermolysin, Z-Gln-OH functions as a high-yield substrate for enzymatic peptide synthesis. It is particularly valuable in solid-to-solid enzymatic coupling systems, where its unprotected side chain fits the enzyme's active site, enabling the green synthesis of Gln-containing dipeptides and pharmaceutical intermediates without hazardous chemical coupling agents[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-sensitivity TGase assays & inhibitor screening
Enzyme substrate specificity and activity
Assay sensitivity and linearity with TGase
Solution-phase synthesis with orthogonal protection
Orthogonal protecting group stability
Selective deprotection without N-terminal loss
Peptide probes & conjugates via hydrogenation
Mild hydrogenolysis deprotection compatibility
Post-synthesis integrity of acid/base-sensitive groups

XLogP3

0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

280.10592162 Da

Monoisotopic Mass

280.10592162 Da

Heavy Atom Count

20

Other CAS

2650-64-8

General Manufacturing Information

L-Glutamine, N2-[(phenylmethoxy)carbonyl]-: INACTIVE

Explore Compound Types